molecular formula C15H16N2O4 B1463199 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid CAS No. 1242268-12-7

4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid

Cat. No.: B1463199
CAS No.: 1242268-12-7
M. Wt: 288.3 g/mol
InChI Key: FVDHGAZSSROKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid is a synthetic organic compound with the molecular formula C15H16N2O4 It is known for its unique chemical structure, which includes a quinoline core substituted with a diethylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid typically involves the reaction of quinoline derivatives with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Quinoline-2-carboxylic acid

    Reagent: Diethylcarbamoyl chloride

    Base: Triethylamine

    Solvent: Dichloromethane

    Reaction Conditions: Room temperature, stirring for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of quinoline-2-carboxylic acid derivatives with reduced functional groups.

    Substitution: The diethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid, while reduction may produce quinoline-2-carboxylic acid derivatives with altered functional groups.

Scientific Research Applications

4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: A precursor in the synthesis of 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid.

    Diethylcarbamoyl chloride: A reagent used in the synthesis of various carbamoyl derivatives.

    Quinoline derivatives: A broad class of compounds with diverse biological and chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylcarbamoyl group and carboxylic acid functionality make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(diethylcarbamoyloxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-17(4-2)15(20)21-13-9-12(14(18)19)16-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDHGAZSSROKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid
Reactant of Route 2
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid
Reactant of Route 4
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid
Reactant of Route 5
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid
Reactant of Route 6
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.